(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

Catalog No.
S766224
CAS No.
9005-27-0
M.F
C22H44O17
M. Wt
580.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-te...

CAS Number

9005-27-0

Product Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

Molecular Formula

C22H44O17

Molecular Weight

580.6 g/mol

InChI

InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1

InChI Key

DNZMDASEFMLYBU-RNBXVSKKSA-N

SMILES

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O

Synonyms

2-Hydroxyethyl Starch; 2-Hydroxyethyl Starch Ether; Amaizo 742D; Coatmaster K 54F; Coatmaster K 550; Elohast; Elohes; Essex 1360; Essex Gum 1360; Hespan; Hespander; Hesteril; PG 280; PG 295; PG 380; Pen-Cote; PenFilm HV 421182; enford Gum 280; Penfo

Canonical SMILES

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O

Drug Delivery Systems

HES shows promise as a carrier for various therapeutic agents due to its unique properties:

  • Biocompatibility and biodegradability: HES is generally well-tolerated by the body and naturally degrades over time, minimizing potential long-term side effects .
  • Water solubility: HES readily dissolves in water, facilitating its use in preparing injectable drug formulations .
  • Functional groups: HES possesses numerous functional groups, allowing researchers to modify it and create targeted drug delivery systems .

Studies have successfully utilized HES to deliver various drugs, including anticancer agents like methotrexate and 10-hydroxy camptothecin, demonstrating improved drug efficacy and reduced side effects , .

Prodrug Development

HES is also being explored as a platform for developing prodrugs, which are inactive forms of drugs that are converted into their active form within the body. This approach offers several advantages, such as:

  • Improved drug targeting: HES can be designed to release the drug in specific tissues, minimizing unwanted side effects in healthy tissues .
  • Enhanced drug stability: HES can protect the drug from degradation in the body, allowing for higher doses or more prolonged release .

Hydroxyethyl starch (HES) is a synthetic colloid derived from starch, typically cornstarch. It functions as a plasma volume expander in intravenous (IV) therapy []. HES plays a role in scientific research, particularly in studies related to fluid resuscitation and its impact on various physiological parameters.


Molecular Structure Analysis

HES is a heterogeneous mixture of molecules with varying sizes and degrees of modification. The core structure is amylopectin, a branched polysaccharide from starch, modified with hydroxyethyl groups attached to the glucose units. Two key features of HES structure are:

  • Molar substitution (MS): This refers to the average number of hydroxyethyl groups per glucose unit. Higher MS is associated with larger molecule size and slower degradation.
  • C2/C6 ratio: This indicates the proportion of hydroxyethyl groups attached to the C2 or C6 carbon of the glucose unit. A higher C2/C6 ratio is linked to slower enzymatic breakdown [].

Chemical Reactions Analysis

Synthesis

The production of HES involves the reaction between starch and ethylene oxide under alkaline conditions. The extent of hydroxyethylation is controlled to achieve the desired MS and C2/C6 ratio [].

Degradation

HES is primarily degraded by the enzyme α-amylase in the blood. The rate of degradation depends on the molecular structure, with lower MS and lower C2/C6 ratio HES undergoing faster breakdown [].

Physical and Chemical Properties

HES is a white to slightly yellow, odorless or nearly odorless powder. Due to its heterogeneous structure, specific melting and boiling points are not applicable. However, HES is hygroscopic, meaning it readily absorbs moisture [].

Solubility: HES is soluble in water, forming a colloidal solution [].

Stability: The stability of HES solutions depends on storage conditions. They are generally stable at room temperature for extended periods but may degrade upon exposure to high temperatures or light [].

HES acts as a plasma volume expander by drawing fluid from the interstitial space into the bloodstream. This occurs due to the osmotic pressure exerted by the HES molecules []. However, the mechanism is complex and may involve additional factors like interaction with endothelial cells.

Recent studies have raised concerns about the safety of HES, particularly in critically ill patients. Here are some safety aspects to consider:

  • Increased risk of kidney injury: Several studies have shown an association between HES use and kidney dysfunction [].
  • Increased risk of mortality: Research suggests a potential link between HES administration and higher mortality rates in critically ill patients.

Other CAS

9005-27-0

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Starch, 2-hydroxyethyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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